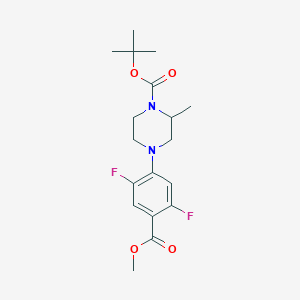

Tert-butyl 4-(2,5-difluoro-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate

Description

Tert-butyl 4-(2,5-difluoro-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 2-methylpiperazine core, and a substituted phenyl ring with 2,5-difluoro and methoxycarbonyl substituents. The compound is identified by CAS numbers 2205504-87-4 () and 1033725-47-1 (), with a molecular weight of 356.36 g/mol (). Safety protocols emphasize avoiding heat and ignition sources (P210) and proper handling (P201, P202) .

Properties

Molecular Formula |

C18H24F2N2O4 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

tert-butyl 4-(2,5-difluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C18H24F2N2O4/c1-11-10-21(6-7-22(11)17(24)26-18(2,3)4)15-9-13(19)12(8-14(15)20)16(23)25-5/h8-9,11H,6-7,10H2,1-5H3 |

InChI Key |

UDNIURFNWLBWFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C2=C(C=C(C(=C2)F)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,5-difluoro-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the following steps:

Formation of the piperazine ring: This step involves the reaction of appropriate amines with dihaloalkanes under basic conditions to form the piperazine ring.

Introduction of the tert-butyl group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base.

Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Methoxycarbonylation: The methoxycarbonyl group is introduced using methyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,5-difluoro-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(2,5-difluoro-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,5-difluoro-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 2,5-difluoro and methoxycarbonyl substituents contrast with electron-deficient groups like sulfonyl () or trifluoromethyl (), which influence reactivity and binding .

- Chirality : The 2-methylpiperazine in the target compound introduces chirality, similar to stereoisomers in (e.g., compounds 5m, 5n, 5o), which show distinct optical rotations ([α]D20 values from −9.8 to +9.9) .

Physicochemical Properties

- Solubility : The target compound’s methoxycarbonyl group likely improves aqueous solubility compared to more lipophilic derivatives (e.g., trifluoromethylphenyl in ) .

- Stability : The Boc group enhances stability during synthesis, similar to derivatives in (98% yield after purification) .

- Melting Points : Derivatives with crystalline substituents (e.g., sulfonyl in ) exhibit higher melting points than the target compound, which is likely an oil .

Biological Activity

Tert-butyl 4-(2,5-difluoro-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The following sections detail its biological activity, including pharmacological properties, mechanisms of action, and comparative studies with other compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 356.4 g/mol. The structural features include:

- Tert-butyl group : Enhances lipophilicity.

- Piperazine ring : Known for its versatility in biological applications.

- Difluoro and methoxycarbonyl substitutions : May influence receptor interactions and metabolic stability.

Pharmacological Activities

Piperazine derivatives are known for their diverse pharmacological properties, including:

- Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties by modulating neurotransmitter systems, particularly serotonin receptors .

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant-like effects through serotonergic pathways .

- Neuroprotective Effects : Some studies suggest that these compounds may protect against neurodegenerative processes, such as those associated with Alzheimer's disease .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest the following potential mechanisms:

- Receptor Interaction : The compound may act as an agonist or antagonist at various neurotransmitter receptors in the central nervous system, influencing neurotransmission processes.

- Inhibition of Amyloid Aggregation : Similar compounds have shown the ability to inhibit amyloid beta aggregation, a key factor in Alzheimer's pathology . This suggests a potential neuroprotective role.

Comparative Analysis with Other Piperazine Derivatives

The following table compares this compound with other related piperazine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate | C17H22BrN2O4 | Contains a bromoethyl group; different halogen |

| Tert-butyl 4-(2-chloro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate | C17H22ClN2O4 | Contains a chloro substituent; different halogen |

| Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | C17H22BrN3O4 | Incorporates a brominated pyridine moiety |

The presence of difluoro and methoxycarbonyl groups in the target compound enhances its lipophilicity and may improve its receptor interaction capabilities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of piperazine derivatives similar to this compound. For instance:

- In Vitro Studies : Compounds were tested for their ability to inhibit amyloid beta aggregation and protect neuronal cells from toxicity. Results indicated that certain derivatives could significantly reduce cell death in astrocytes exposed to amyloid beta peptides .

- In Vivo Models : Animal studies have shown that some piperazine derivatives can improve cognitive function and reduce neuroinflammation markers in models of Alzheimer's disease .

- Behavioral Tests : Behavioral assays in rodents have demonstrated that specific piperazine derivatives can increase exploratory behavior and reduce anxiety-like symptoms, suggesting potential therapeutic applications for anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.